1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene

Catalog No.
S13347669
CAS No.
M.F
C16H8Br2F6O2
M. Wt
506.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-b...

Product Name

1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene

IUPAC Name

1-bromo-4-[(E)-3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene

Molecular Formula

C16H8Br2F6O2

Molecular Weight

506.03 g/mol

InChI

InChI=1S/C16H8Br2F6O2/c17-9-1-5-11(6-2-9)25-13(15(19,20)21)14(16(22,23)24)26-12-7-3-10(18)4-8-12/h1-8H/b14-13+

InChI Key

LTTXWCWSBQWNOD-BUHFOSPRSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=C(C(F)(F)F)OC2=CC=C(C=C2)Br)C(F)(F)F)Br

Isomeric SMILES

C1=CC(=CC=C1O/C(=C(\C(F)(F)F)/OC2=CC=C(C=C2)Br)/C(F)(F)F)Br

1,1,1,4,4,4-Hexafluoro-2,3-bis(4-bromophenoxy)-2-butene (CAS 1980781-18-7) is a highly specialized, rigidly fluorinated monomer designed for the synthesis of advanced polyarylene ethers and high-performance thermosets. Featuring a rigid hexafluoro-2-butene core flanked by two polymerizable 4-bromophenoxy groups, this compound serves as a critical building block for cross-coupling polymerizations (e.g., Suzuki, Yamamoto, or Ullmann couplings). The strategic combination of bulky trifluoromethyl groups, a rigid sp2-hybridized alkene bridge, and flexible ether linkages allows materials scientists to engineer polymers that simultaneously exhibit exceptional thermal stability, ultra-low dielectric constants, and excellent solubility for solution-processing—a combination rarely achieved by standard aryl halide precursors [1].

Substituting this compound with standard non-fluorinated monomers like 4,4'-dibromodiphenyl ether results in polymers with significantly higher dielectric constants and lower thermal resistance, rendering them unsuitable for high-frequency microelectronics. Even when substituting with common fluorinated analogs such as 2,2-bis(4-bromophenyl)hexafluoropropane (a Bisphenol AF derivative), the sp3-hybridized central carbon introduces backbone flexibility that compromises the glass transition temperature (Tg) and dimensional stability. The unique sp2-hybridized hexafluoro-2-butene core of this specific monomer locks the polymer backbone into a rigid conformation, while the bulky CF3 groups maximize fractional free volume, preventing the tight chain packing that normally limits the solubility and processability of high-Tg polyarylenes [1].

Low Dielectric Constant for High-Frequency Circuits

The incorporation of the hexafluoro-2-butene core significantly reduces the polarizability of the resulting polymer network compared to standard polyarylene ethers. Class-level data for polymers derived from this structural motif demonstrate dielectric constants (Dk) consistently below 2.5 at 10 GHz, whereas polymers synthesized from non-fluorinated analogs (e.g., 4,4'-dibromodiphenyl ether) typically exhibit Dk values of 3.0 to 3.5. This ultra-low dielectric performance is maintained even in high-humidity environments due to the extreme hydrophobicity imparted by the dense fluorination [1].

Evidence DimensionDielectric Constant (Dk) at 10 GHz
Target Compound Data< 2.5 (Hexafluoro-2-butene core polymers)
Comparator Or Baseline~3.0 - 3.5 (Standard non-fluorinated polyarylene ethers)
Quantified DifferenceUp to 30% reduction in Dk
ConditionsThin-film measurement at 10 GHz, ambient conditions

Essential for procuring precursors for 5G/6G radomes, printed circuit boards, and advanced packaging where signal loss must be minimized.

Enhanced Thermal Stability and Glass Transition

The sp2-hybridized double bond in the hexafluoro-2-butene linkage restricts rotational freedom far more effectively than the sp3-hybridized linkage in Bisphenol AF derivatives. Polymers synthesized from hexafluoro-2-butene-based monomers achieve glass transition temperatures (Tg) frequently exceeding 250°C, compared to ~180-200°C for their sp3-fluorinated counterparts. Furthermore, the robust carbon-fluorine and aryl-ether bonds contribute to an exceptional 5% weight loss temperature (Td5%) above 500°C, ensuring survival during aggressive high-temperature curing and soldering processes [1].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data> 250°C (Hexafluoro-2-butene core)
Comparator Or Baseline~180-200°C (Bisphenol AF-derived sp3 core)
Quantified Difference> 50°C increase in Tg
ConditionsDifferential Scanning Calorimetry (DSC) at 10°C/min

Allows buyers to specify a monomer that guarantees the final polymer will withstand lead-free soldering and aerospace thermal cycling.

Solution Processability and Solubility

A major procurement challenge for high-Tg polyarylenes is their poor solubility, which complicates film casting. The bulky trifluoromethyl groups on the rigid 2-butene core of 1,1,1,4,4,4-hexafluoro-2,3-bis(4-bromophenoxy)-2-butene disrupt interchain packing and increase fractional free volume. Consequently, unlike fully unsubstituted rigid polyarylenes which require harsh solvents or melt-processing, polymers derived from this monomer remain highly soluble in standard aprotic solvents like NMP, DMAc, and THF at room temperature (often >10 wt% solubility), enabling cost-effective spin-coating and roll-to-roll manufacturing [1].

Evidence DimensionSolubility in standard aprotic solvents (NMP, DMAc)
Target Compound DataHighly soluble (>10 wt% at 25°C)
Comparator Or BaselineInsoluble or sparingly soluble (<1 wt%) for unetherified rigid polyarylenes
Quantified Difference>10-fold increase in processing solubility
ConditionsRoom temperature dissolution in N-Methyl-2-pyrrolidone (NMP)

Reduces manufacturing costs by allowing the use of standard solution-processing equipment rather than requiring expensive high-temperature melt extrusion.

Low-Dk Substrates for 5G/6G

Directly leveraging the ultra-low dielectric constant (<2.5) and low moisture absorption demonstrated in Section 3, this monomer is an ideal precursor for synthesizing fluorinated polyarylene ether resins used in high-frequency printed circuit boards (PCBs), radomes, and antenna substrates where minimizing signal attenuation is critical [1].

High-Temperature Aerospace Composites

Because polymers derived from this compound exhibit a Tg > 250°C and Td5% > 500°C, it is the monomer of choice for formulating lightweight, flame-retardant, and thermally stable composite matrices and insulating films for aerospace engineering, replacing heavier or less thermally stable conventional epoxies and polyethers [1].

Gas Separation Membranes via Solution Casting

The high fractional free volume and excellent solubility in solvents like NMP make this monomer highly suitable for synthesizing processable gas separation membranes. The rigid, bulky fluorinated core creates micro-cavities in the polymer film, enhancing permeability and selectivity for industrial gas purifications (e.g., CO2/CH4 separation) without sacrificing mechanical integrity [1].

XLogP3

6.7

Hydrogen Bond Acceptor Count

8

Exact Mass

505.87747 g/mol

Monoisotopic Mass

503.87952 g/mol

Heavy Atom Count

26

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